
3-(Hydrazinylmethyl)-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydrazinylmethyl)-2-methyl-1H-indole is a heterocyclic compound that features an indole core substituted with a hydrazinylmethyl group at the 3-position and a methyl group at the 2-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the hydrazinylmethyl group introduces additional reactivity, making this compound a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)-2-methyl-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 2-methylindole.
Formylation: The 3-position of 2-methylindole is formylated using a Vilsmeier-Haack reaction to introduce a formyl group.
Hydrazine Addition: The formyl group is then reacted with hydrazine hydrate to form the hydrazinylmethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydrazinylmethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or primary amines.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Hydrazinylmethyl)-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its indole core.
Wirkmechanismus
The mechanism of action of 3-(Hydrazinylmethyl)-2-methyl-1H-indole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in metabolic pathways.
DNA Intercalation: The indole core can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: The compound may interfere with signal transduction pathways by binding to receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylindole: Lacks the hydrazinylmethyl group, making it less reactive.
3-(Aminomethyl)-2-methyl-1H-indole: Similar structure but with an aminomethyl group instead of hydrazinylmethyl.
3-(Hydrazinylmethyl)-1H-indole: Lacks the methyl group at the 2-position.
Uniqueness
3-(Hydrazinylmethyl)-2-methyl-1H-indole is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct reactivity and biological activity. This combination makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.
Eigenschaften
Molekularformel |
C10H13N3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
(2-methyl-1H-indol-3-yl)methylhydrazine |
InChI |
InChI=1S/C10H13N3/c1-7-9(6-12-11)8-4-2-3-5-10(8)13-7/h2-5,12-13H,6,11H2,1H3 |
InChI-Schlüssel |
UWTPXDWVQIODKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


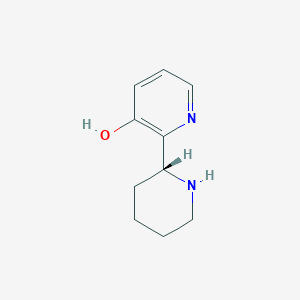
![6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12967269.png)
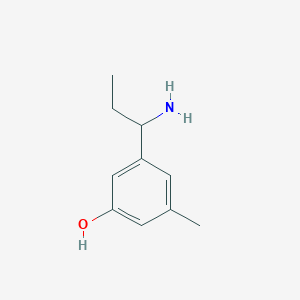

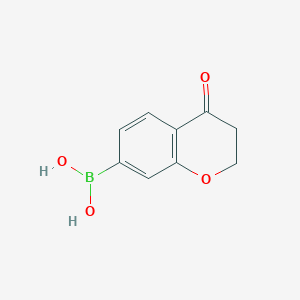

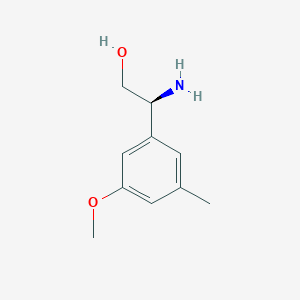
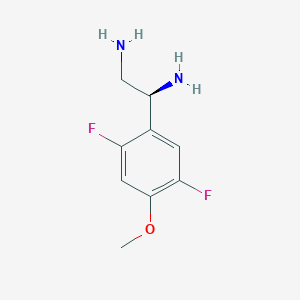
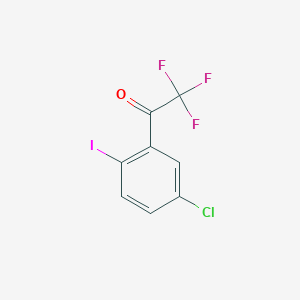

![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)
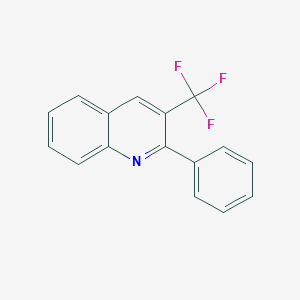
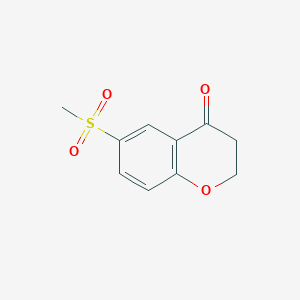
![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
